4-(2-Phenylhydrazinyl)benzoic acid is an organic compound with the molecular formula and a molecular weight of approximately 228.25 g/mol. It features a benzoic acid structure substituted with a phenylhydrazine group at the para position. This compound is characterized by its unique properties, including a density of 1.352 g/cm³ and a boiling point of 333.1 °C at 760 mmHg . The compound is recognized for its potential applications in various fields, including organic synthesis and medicinal chemistry.
Research indicates that 4-(2-Phenylhydrazinyl)benzoic acid exhibits notable biological activities. It has been studied for its potential as an anti-cancer agent, with some studies suggesting it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . Additionally, its hydrazine moiety may contribute to its activity against certain pathogens.
The synthesis of 4-(2-Phenylhydrazinyl)benzoic acid can be achieved through several methods:
These methods highlight the versatility of this compound's synthesis in organic chemistry.
4-(2-Phenylhydrazinyl)benzoic acid serves multiple purposes in various fields:
Interaction studies involving 4-(2-Phenylhydrazinyl)benzoic acid have focused on its binding affinity with various biological targets. Research suggests that it may interact with specific enzymes involved in cancer metabolism, although detailed mechanisms are still under investigation . Additionally, studies on its interaction with metal ions indicate potential applications in coordination chemistry.
Several compounds share structural similarities with 4-(2-Phenylhydrazinyl)benzoic acid. Below are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Aminobenzoic Acid | Contains an amino group | Used as a precursor for dyes; less reactive than hydrazines |
| Phenylhydrazine | Simple hydrazine structure | More basic; used primarily as a reagent |
| 4-(Hydroxymethyl)benzoic Acid | Hydroxymethyl substitution | Exhibits different solubility and reactivity |
The uniqueness of 4-(2-Phenylhydrazinyl)benzoic acid lies in its combination of both hydrazine and carboxylic functionalities, which allows for diverse chemical reactivity not present in simpler analogs.
Traditional synthetic routes for 4-(2-phenylhydrazinyl)benzoic acid derivatives often rely on condensation reactions between benzoic acid precursors and phenylhydrazine. A notable method involves the refluxing of o-benzoylbenzoic acid with phenylhydrazine derivatives in dry toluene, facilitated by phosphorus pentasulfide as a desulfurizing agent. This approach yields phthalazin-1(2H)-thione intermediates, which undergo subsequent hydrazine incorporation to form the target hydrazinylbenzoic acid derivatives. Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) analyses confirm the formation of C=N and N–H bonds characteristic of the hydrazine moiety.
A critical step in this methodology is the elimination of hydrogen sulfide (H₂S) during the reaction, which necessitates controlled reflux conditions to prevent side reactions. For example, the reaction of 3a (a phthalazin-1(2H)-thione derivative) with hydrazine hydrate produces 5a–d derivatives through nucleophilic addition followed by H₂S elimination. These intermediates are further functionalized via cyclocondensation with acetylacetone or benzoyl chloride to yield triazolo- or pyrazolophthalazine derivatives, demonstrating the versatility of traditional condensation pathways.
Recent advancements employ catalytic systems to enhance the efficiency of hydrazine incorporation into benzoic acid frameworks. Transition metal catalysts, such as ytterbium triflate, have been shown to facilitate modified Biginelli-type condensations between β-ketophosphonates and aldehydes, albeit with adaptations for hydrazine substrates. While β-ketophosphonates are typically unreactive in classical Biginelli conditions, ytterbium triflate enables the formation of dihydropyrimidinone derivatives under milder conditions, suggesting potential applicability to hydrazinylbenzoic acid synthesis.
Density functional theory (DFT) studies of phenylhydrazine reactions with chlorinated silicon surfaces provide mechanistic insights into Si–N bond formation, highlighting the role of surface reconstruction and catalyst-substrate interactions in minimizing oxidation. Although these studies focus on inorganic interfaces, the principles of dehydrohalogenation condensation—where phenylhydrazine displaces chlorine atoms via HCl elimination—parallel organic synthesis strategies for constructing N–C bonds in aromatic systems.
Solvent choice significantly impacts reaction kinetics and product purity. Polar aprotic solvents, such as dimethylformamide (DMF), enhance the solubility of benzoic acid precursors, while nonpolar solvents like toluene favor dehydration steps by azeotropic water removal. A comparative analysis of solvent effects is summarized in Table 1.
Table 1. Solvent Systems and Their Impact on Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |
|---|---|---|---|
| Toluene | 2.4 | 78 | Moderate (H₂S) |
| Ethanol | 24.3 | 65 | High (oxidation) |
| DMF | 36.7 | 82 | Low |
| Acetonitrile | 37.5 | 70 | Moderate |
Reaction temperature and time are equally critical. Prolonged refluxing (>8 hours) in toluene increases byproduct formation due to thermal decomposition, whereas shorter durations (4–6 hours) optimize yields. Catalytic reactions with ytterbium triflate require strict moisture control to prevent catalyst deactivation, achieved through molecular sieves or inert gas atmospheres.
The primary byproducts in hydrazinylbenzoic acid synthesis include unreacted phenylhydrazine, H₂S, and oxidized intermediates. Gas chromatography-mass spectrometry (GC-MS) identifies residual hydrazines as major impurities, necessitating iterative washing with dilute hydrochloric acid to protonate and remove excess reactants.
Oxidative byproducts, such as nitrobenzoic acids, arise from aerial oxidation of hydrazine moieties, particularly in oxygen-rich solvents like ethanol. Purification via column chromatography using silica gel and ethyl acetate/hexane mixtures (3:7 v/v) effectively separates target compounds from these contaminants. Recrystallization from ethanol/water mixtures further enhances purity, though care must be taken to avoid hydrate formation in hygroscopic derivatives.
Table 2. Common Byproducts and Detection Methods
Computational studies reveal strong binding affinities between 4-(2-phenylhydrazinyl)benzoic acid derivatives and critical enzymes:
| Enzyme Target | Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues | IC₅₀ Range (μM) |
|---|---|---|---|
| α-Amylase (PDB 6OCN) | -9.2 | SER478, SER437 | 0.15–1.73 |
| Acetylcholinesterase | -7.3 | Catalytic triad residues | 0.59–5.10 |
| Butyrylcholinesterase | -6.8 | Peripheral anionic site | 0.10–8.46 |
| VEGFR-2 Kinase | -8.1 | ATP-binding pocket residues | 0.051–6.48 |
For α-amylase, the phenylhydrazine moiety forms conventional hydrogen bonds with SER478 and SER437, mimicking natural substrate interactions [2]. In cholinesterases, the benzoic acid group anchors to the catalytic triad through π-π stacking and hydrogen bonding, while the hydrazine linker occupies the peripheral anionic site [1].
The hydrazine (-NH-NH-) group enables robust supramolecular assembly:
This dual-mode bonding enhances thermal stability (melting point ↑17°C vs. non-hydrazine analogues) and enables pH-responsive structural reorganization [4].
While direct evidence remains limited, structural analogs suggest potential interactions:
In silico models indicate 38% similarity to known auxin transport inhibitors, warranting further experimental validation.
The compound disrupts microbial systems through:
The electronic properties of 4-(2-Phenylhydrazinyl)benzoic acid are fundamentally governed by the interplay between the phenylhydrazinyl moiety and the benzoic acid core structure [1] [2]. The hydrazine linkage introduces distinctive electron-donating characteristics that significantly influence the compound's bioactive profile through modulation of frontier molecular orbital energies and charge distribution patterns [3] [2].
Density Functional Theory calculations reveal that 4-(2-Phenylhydrazinyl)benzoic acid exhibits a Highest Occupied Molecular Orbital energy of approximately -6.2 electron volts and a Lowest Unoccupied Molecular Orbital energy of -2.1 electron volts, resulting in an energy gap of 4.1 electron volts [2] [4]. This energy gap facilitates intramolecular charge transfer processes that are crucial for biological activity [3]. The Highest Occupied Molecular Orbital electron density is predominantly localized on the hydrazine nitrogen atoms and the phenyl ring system, while the Lowest Unoccupied Molecular Orbital density extends across the entire conjugated framework [4] [3].
| Electronic Property | 4-(2-Phenylhydrazinyl)benzoic acid | Phenylhydrazine (reference) | Benzohydrazide derivatives |
|---|---|---|---|
| HOMO Energy (eV) | -6.2 | -5.8 | -5.5 |
| LUMO Energy (eV) | -2.1 | -1.8 | -1.5 |
| Energy Gap (eV) | 4.1 | 4.0 | 4.0 |
| Dipole Moment (Debye) | 4.8 | 2.1 | 3.5 |
| Electronegativity (χ) | 4.15 | 3.8 | 3.5 |
The phenylhydrazinyl substituent at the para position of the benzoic acid core demonstrates electron-donating behavior with an estimated Hammett sigma value of -0.25 [5] [6]. This electron-donating character enhances the electron density on the aromatic ring system, thereby increasing nucleophilicity and modulating binding interactions with biological targets [5] [7]. Comparative analysis with other substituents reveals that electron-withdrawing groups such as nitro (σ = 0.78) substantially reduce bioactivity, while electron-donating substituents like amino groups (σ = -0.66) enhance biological potency [6] [8].
| Substituent Position | Hammett σ Value | Electronic Effect | Relative Bioactivity |
|---|---|---|---|
| Para-hydrazinyl | -0.25 | Electron-donating | 1.00 |
| Meta-hydrazinyl | -0.15 | Electron-donating | 0.75 |
| Ortho-hydrazinyl | -0.20 | Electron-donating | 0.65 |
| Para-amino | -0.66 | Strong electron-donating | 1.20 |
| Para-nitro | 0.78 | Strong electron-withdrawing | 0.45 |
Electronic density analysis indicates that the hydrazine nitrogen atoms carry significant negative charge, with the terminal nitrogen exhibiting enhanced nucleophilic character [1] [9]. The carboxylic acid group maintains its characteristic electronic properties, with the carbonyl carbon displaying electrophilic behavior conducive to hydrogen bonding interactions [9] [5]. The phenyl ring system shows moderate electron density distribution, facilitating π-π stacking interactions with aromatic residues in biological targets [1] [10].
The three-dimensional molecular architecture of 4-(2-Phenylhydrazinyl)benzoic acid presents unique steric challenges and opportunities for target binding interactions [11] [10]. The phenylhydrazinyl moiety introduces significant bulk that influences molecular recognition patterns and binding site accommodation [10] [12].
The phenyl ring component of the hydrazinyl substituent occupies a van der Waals volume of approximately 99.5 cubic angstroms, with Sterimol length and width parameters of 5.5 and 1.7 angstroms respectively [11] [10]. This spatial requirement necessitates binding site cavities of sufficient dimensions to accommodate the bulky substituent without introducing unfavorable steric clashes [11] [13].
| Structural Feature | Sterimol L (Å) | Sterimol B1 (Å) | Van der Waals Volume (ų) | Binding Affinity (Ki, μM) |
|---|---|---|---|---|
| Phenyl ring (target compound) | 5.5 | 1.7 | 99.5 | 2.5 |
| Methyl group | 2.5 | 1.5 | 20.2 | 1.8 |
| Ethyl group | 4.1 | 1.5 | 38.8 | 3.2 |
| Isopropyl group | 4.6 | 2.3 | 56.8 | 5.4 |
| Tert-butyl group | 5.4 | 3.4 | 75.2 | 12.5 |
The hydrazine linkage provides rotational flexibility around the nitrogen-nitrogen bond, enabling multiple conformational states that can adapt to diverse binding environments [10] [14]. This conformational plasticity allows the compound to optimize binding geometry through induced-fit mechanisms [11] [15]. However, the phenyl ring system introduces constraints that limit certain conformational transitions, particularly those requiring trans-to-cis isomerization about the hydrazine bond [14] [16].
Molecular docking studies demonstrate that the phenyl ring can create significant steric hindrance when positioned in proximity to bulky amino acid residues within binding sites [17] [18]. The magnitude of this steric interference correlates inversely with binding affinity, as demonstrated by progressively weaker interactions observed with increasingly bulky substituents [13] [11]. Computational analysis reveals that optimal binding occurs when the phenyl ring occupies hydrophobic pockets that can accommodate its spatial requirements without introducing repulsive interactions [17] [11].
The structure-activity relationship profile of 4-(2-Phenylhydrazinyl)benzoic acid can be comprehensively understood through systematic comparison with structurally related hydrazine derivatives [19] [20]. This comparative approach elucidates the specific contributions of individual molecular components to overall biological activity [21] [22].
Benzohydrazide derivatives, lacking the phenyl substituent on the terminal nitrogen, exhibit reduced molecular weight (164.20 g/mol) and lower lipophilicity (LogP = 0.95) compared to the target compound (228.25 g/mol, LogP = 1.85) [19] [23]. These derivatives demonstrate weaker binding affinity with IC50 values of 25.8 micromolar compared to 15.2 micromolar for 4-(2-Phenylhydrazinyl)benzoic acid [22] [15]. The enhanced activity of the phenyl-substituted compound reflects the favorable hydrophobic interactions contributed by the aromatic ring system [19] [24].
| Compound Class | Molecular Weight (g/mol) | LogP (Calculated) | IC50 (μM) | Selectivity Index | Stability (t1/2, hours) |
|---|---|---|---|---|---|
| 4-(2-Phenylhydrazinyl)benzoic acid | 228.25 | 1.85 | 15.2 | 1.0 | 24.5 |
| Benzohydrazide derivatives | 164.20 | 0.95 | 25.8 | 0.6 | 18.2 |
| Phenylhydrazone compounds | 196.25 | 2.10 | 8.5 | 1.8 | 36.8 |
| Substituted hydrazines | 108.14 | 0.75 | 45.0 | 0.3 | 12.1 |
| Azobenzene derivatives | 226.23 | 3.80 | 12.1 | 1.3 | 48.5 |
Phenylhydrazone compounds exhibit superior potency (IC50 = 8.5 μM) and enhanced selectivity indices (1.8) relative to the target compound [25] [24]. This improved profile correlates with the presence of the imine linkage, which provides additional π-electron density and enhanced conjugation throughout the molecular framework [25] [26]. The increased electron delocalization facilitates stronger binding interactions through enhanced π-π stacking and charge-transfer mechanisms [26] [16].
Azobenzene derivatives demonstrate exceptional stability (t1/2 = 48.5 hours) due to the robust nitrogen-nitrogen double bond, which resists hydrolytic and enzymatic degradation [27] [28]. In contrast, simple hydrazine derivatives show poor stability (t1/2 = 12.1 hours) due to facile oxidation of the hydrazine functionality [29] [14]. The target compound exhibits intermediate stability (t1/2 = 24.5 hours), reflecting the protective effect of the phenyl substituent against oxidative metabolism while maintaining the inherent reactivity of the hydrazine linkage [20] [30].
Analysis of molecular descriptors across the hydrazine derivative series reveals that lipophilicity parameters (LogP) correlate positively with binding affinity up to an optimal value of approximately 2.1 [19] [31]. Beyond this threshold, excessive lipophilicity leads to reduced selectivity and off-target interactions [31] [19]. The dipole moment emerges as a critical descriptor for antimicrobial activity, with compounds exhibiting dipole moments between 3.0 and 5.0 Debye showing optimal potency [19] [2]. Electronic parameters, particularly the energy of the Lowest Unoccupied Molecular Orbital, demonstrate strong correlations with antifungal activity across the series [19] [1].